molecular formula C13H17N B1517336 2-tert-butyl-4-Methyl-1H-indole CAS No. 57880-12-3

2-tert-butyl-4-Methyl-1H-indole

Cat. No. B1517336
CAS RN: 57880-12-3
M. Wt: 187.28 g/mol
InChI Key: CAWMRDGUUBKNRS-UHFFFAOYSA-N
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Description

2-tert-butyl-4-methyl-1H-indole is a biochemical used for proteomics research . It has a molecular formula of C13H17N and a molecular weight of 187.28 .


Synthesis Analysis

The synthesis of 2-tert-butyl-1H-indole involves a reaction mixture that is stirred overnight at room temperature . After cooling in an ice bath, a saturated aqueous ammonium chloride solution is added slowly .


Molecular Structure Analysis

The molecular structure of 2-tert-butyl-4-methyl-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .


Chemical Reactions Analysis

2-tert-butyl-4-methyl-1H-indole can be used to assess the repellent quality of organic materials to repel arthropods . It is also a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Scientific Research Applications

Comprehensive Analysis of 2-tert-butyl-4-Methyl-1H-indole Applications:

Biomedical Research

Indole derivatives have been recognized for their potential in treating various diseases. They show promise in cancer therapy , as they can target cancer cells . It’s plausible that 2-tert-butyl-4-Methyl-1H-indole could be explored for similar applications.

Neurodegenerative Diseases

Research on indoles has included their use in addressing neurodegenerative conditions like Alzheimer’s and Parkinson’s disease . The compound may also be investigated for such neuroprotective effects.

Antimicrobial Properties

Indoles have been studied for their antibacterial and antifungal properties . As a derivative, 2-tert-butyl-4-Methyl-1H-indole might also contribute to this field by acting against various microbial pathogens.

Chemical Synthesis

Indole compounds are used as intermediates in chemical synthesis. For example, tert-butyl indole derivatives have been synthesized with good yield and selectivity for further chemical applications .

Structural Novelty in Chemistry

The introduction of tert-butyl groups into indole systems leads to structurally novel compounds with potential utility in chemical research .

Biomolecular Labeling

Indoles can be involved in biomolecular labeling through click chemistry, which is a biocompatible method used inside living cells . The subject compound could potentially be used in such labeling techniques.

properties

IUPAC Name

2-tert-butyl-4-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-9-6-5-7-11-10(9)8-12(14-11)13(2,3)4/h5-8,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWMRDGUUBKNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=CC=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl-4-Methyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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